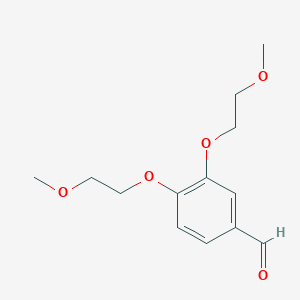








|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].I[CH2:12][CH2:13][O:14][CH3:15].[C:16](=[O:19])([O-])[O-].[K+].[K+].[CH3:22][C:23](C)=O>>[CH3:15][O:14][CH2:13][CH2:12][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:22][CH2:23][O:19][CH3:16])[CH:5]=[O:6] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=O)C=CC1O
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
|
|
Quantity
|
324 g
|
|
Type
|
reactant
|
|
Smiles
|
ICCOC
|
|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
27.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
connect to a mechanical stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
at 25-30° C
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mass
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mass
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mass temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction mass temperature
|
|
Type
|
FILTRATION
|
|
Details
|
inorganic solid was filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
Acetone was completely distilled under vacuum at below 60° C
|
|
Type
|
ADDITION
|
|
Details
|
Remaining mass was diluted with 400.0 ml of DM water
|
|
Type
|
EXTRACTION
|
|
Details
|
Compound was extracted with 400.0 ml of ethyl acetate and organic layer
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with sodiumsulphate
|
|
Type
|
DISTILLATION
|
|
Details
|
Ethyl acetate was completely distilled under vacuum and finally applied high vacuum at below 60° C
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCOC=1C=C(C=O)C=CC1OCCOC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 69.2 g | |
| YIELD: PERCENTYIELD | 47% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |